4-Amino-5-chloronicotinamide
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Overview
Description
4-Amino-5-chloronicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloronicotinamide typically involves the chlorination of nicotinamide followed by amination. One common method includes the use of N-chloro-succinimide for chlorination and subsequent amination with ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloronicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-chloronicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antibiofilm properties.
Industry: Used in the development of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloronicotinamide involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinolines: Such as chloroquine and amodiaquine, which are used as antimalarial drugs.
Nicotinamide Derivatives: Other derivatives of nicotinamide with similar biological activities.
Uniqueness
4-Amino-5-chloronicotinamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chlorine and amino groups allow for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-amino-5-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
UKRPHBBAWXICII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(=O)N |
Origin of Product |
United States |
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